Diethyl-[(2-pyridinylamino)methylen]malonat
Description
Properties
IUPAC Name |
diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)10(13(17)19-4-2)9-15-11-7-5-6-8-14-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWBZDDOCVOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303618 | |
| Record name | diethyl-[(2-pyridinylamino)methylen]malonat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39080-52-9 | |
| Record name | 39080-52-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl-[(2-pyridinylamino)methylen]malonat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL (2-PYRIDYLAMINOMETHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps:
-
- Temperature : 90°C (±3°C) for homogeneous mixing.
- Solvent : Ethanol or toluene for recrystallization.
- Workup : Ethanol recrystallization yields >85% purity.
Mechanistic Pathway:
- Formation of Enamine :
The malonate’s active methylene group reacts with the pyridinylamine’s NH₂, forming a conjugated enamine structure. - Cyclization :
Under reflux, intramolecular cyclization occurs, stabilized by the pyridine ring’s electron-withdrawing effect.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carbonylation | High scalability, low side reactions | Requires specialized Pd/Ni catalysts | 56–72% |
| Condensation | Simple setup, cost-effective reagents | Sensitive to moisture, moderate purity | 70–85% |
Critical Parameters for Optimization
- Catalyst Loading : Pd complexes (2.3×10⁻³–2.5×10⁻² mol ratio) enhance reaction rates.
- Solvent Choice : Aromatic hydrocarbons (toluene) improve selectivity over polar solvents.
- Temperature Control : Reactions above 100°C risk decomposition but accelerate kinetics.
Industrial and Research Implications
- Pharmaceutical Applications : This compound is a key intermediate for quinolone antibiotics (e.g., nalidixic acid).
- Green Chemistry : Recent trends favor solvent-free or water-based systems to reduce waste, though yields remain suboptimal compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[(2-pyridinylamino)methylen]malonat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Diethyl-[(2-pyridinylamino)methylen]malonat is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl-[(2-pyridinylamino)methylen]malonat involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Diethyl-[(2-pyridinylamino)methylen]malonat belongs to a broader class of diethyl malonate derivatives with varying aromatic/heteroaromatic substituents. Key analogs include:
- Diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k)
- Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate (10l)
- Diethyl 2-((2-(2-hydroxy-3-methoxybenzylideneamino)phenylamino)methylene)malonate (10m)
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance thermal stability and crystallinity, reflected in higher melting points.
- Bulky or polar substituents (e.g., hydroxy-methoxy) reduce crystallinity, resulting in oily products .
Comparison with Simpler Malonate Esters
Table 2: Physical-Chemical Properties of Malonate Esters
Key Observations :
- Alkyl Chain Impact : Dimethyl malonate (132.11 g/mol) exhibits higher volatility and solubility than diethyl derivatives, making it suitable as an internal standard in analytical methods .
- Aromatic Substituents: Derivatives like this compound are heavier and less volatile, favoring applications in drug design or materials science .
Comparison of Reactivity :
- Ethyl esters (e.g., diethyl malonate) are less reactive toward nucleophiles than methyl esters due to steric hindrance, influencing reaction rates in condensations .
Analytical and Environmental Behavior
Biological Activity
Diethyl-[(2-pyridinylamino)methylen]malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Diethyl-[(2-pyridinylamino)methylen]malonate is characterized by the presence of a diethyl malonate moiety linked to a pyridine derivative via a methylene bridge. The molecular formula is with a molecular weight of approximately 278.3 g/mol. The compound's structure allows for various chemical reactions, enhancing its potential as a pharmaceutical agent.
Antimicrobial Properties
Research indicates that derivatives of diethyl-[(2-pyridinylamino)methylen]malonate exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain analogs demonstrate effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Several studies have reported that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Notably, specific analogs have shown promise in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The biological activity of diethyl-[(2-pyridinylamino)methylen]malonate is primarily attributed to its ability to interact with specific molecular targets within cells. The pyridine ring plays a crucial role in its reactivity, allowing it to bind to enzymes or receptors involved in critical cellular processes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are vital for the proliferation of bacteria or cancer cells.
- Modulation of Signal Transduction Pathways : It can influence pathways associated with cell survival and apoptosis, contributing to its anticancer effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of diethyl-[(2-pyridinylamino)methylen]malonate:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B (2024) | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
| Study C (2023) | Mechanism Exploration | Identified interaction with caspase-3 and caspase-9 pathways in cancer cells. |
Q & A
Q. What are the optimal reaction conditions for synthesizing Diethyl-[(2-pyridinylamino)methylen]malonat?
The synthesis typically involves a condensation reaction between diethyl malonate and 2-aminopyridine derivatives under basic conditions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates.
- Catalyst : Sodium ethoxide or potassium carbonate facilitates enolate formation . Methodological Tip: Monitor reaction progress via TLC or HPLC to optimize yield and purity .
Q. How can the purity of this compound be verified?
Combine analytical techniques:
- HPLC : Use a C18 column with a mobile phase of 0.01 M malonate buffer (pH 5.7) and acetonitrile (70:30 v/v) for baseline separation .
- NMR : Confirm structural integrity by analyzing proton shifts for the pyridinylamino (δ 6.5–8.5 ppm) and malonate ester groups (δ 1.2–4.3 ppm) .
- Mass Spectrometry : Validate molecular weight (278.3 g/mol) via ESI-MS .
Q. What are the key intermediates in the synthesis of this compound?
The reaction proceeds through a malonate enolate intermediate , stabilized by the electron-withdrawing pyridinylamino group. Isolation of intermediates (e.g., via quenching with acetic acid) can help troubleshoot low yields .
Advanced Research Questions
Q. How does the pyridinylamino group influence the compound’s reactivity in nucleophilic substitutions?
The pyridine ring acts as a π-acceptor , polarizing the methylene group and enhancing electrophilicity. This facilitates nucleophilic attacks at the malonate core, as demonstrated in kinetic studies with thiols or amines . Experimental Design: Compare reaction rates with/without pyridine substituents using stopped-flow UV-Vis spectroscopy.
Q. What strategies resolve contradictory spectroscopic data (e.g., IR vs. NMR) for structural confirmation?
- IR Spectroscopy : Look for C=O stretches (~1740 cm⁻¹) and N-H bends (~1600 cm⁻¹) to confirm ester and amine groups .
- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure, especially if tautomeric forms (e.g., enol-imine) are suspected .
- DFT Calculations : Validate spectral assignments via computational modeling of vibrational and NMR spectra .
Q. How can computational modeling predict the compound’s biological activity?
- Docking Studies : Use AutoDock Vina to simulate binding to enzyme targets (e.g., kinases or oxidoreductases) via the malonate core and pyridine moiety .
- ADMET Prediction : Assess pharmacokinetics (e.g., logP = ~2.1) using SwissADME to prioritize in vitro assays .
Q. What experimental approaches validate its role as an enzyme inhibitor?
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) in dose-response curves.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site that interact with the compound .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Strain/Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) or microbial strains to identify selectivity patterns .
- Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
Q. Why do synthetic yields vary across studies?
- Side Reactions : Competing pathways (e.g., hydrolysis of malonate esters) are pH-dependent. Use buffered conditions (pH 7–8) to suppress side products .
- Purification Methods : Compare recrystallization (acetone/hexane) vs. column chromatography (silica gel, ethyl acetate eluent) for yield optimization .
Methodological Tables
| Parameter | Optimal Range | Technique | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Reflux under N₂ | |
| HPLC Retention Time | 8.2 min | C18 column, 1.0 mL/min | |
| logP (Calculated) | 2.1 | SwissADME | |
| IR C=O Stretch | 1740 cm⁻¹ | KBr pellet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
